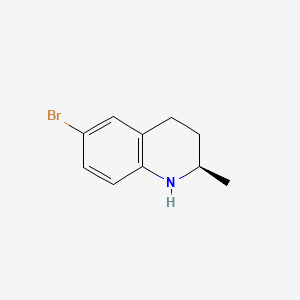

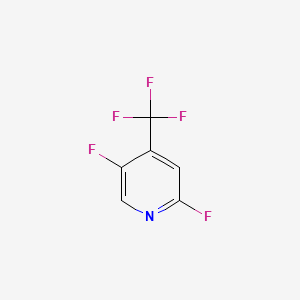

2,5-Difluoro-4-trifluoromethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

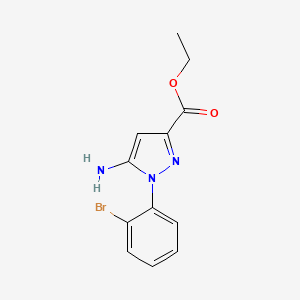

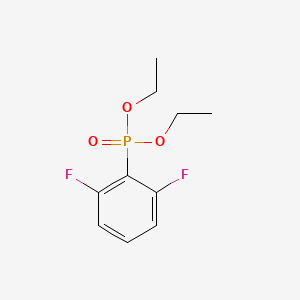

“2,5-Difluoro-4-trifluoromethylpyridine” is a type of Trifluoromethylpyridine (TFMP) derivative . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular formula of “2,5-Difluoro-4-trifluoromethylpyridine” is C6H2F5N . It has a molecular weight of 183.08 .

Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Regioselective Nucleophilic Substitution

Schlosser, Rausis, and Bobbio (2005) demonstrated that 2,4-dihalopyridines and 2,4,6-trihalopyridines, including compounds closely related to 2,5-Difluoro-4-trifluoromethylpyridine, undergo regioselective nucleophilic substitution, particularly when a trialkylsilyl group is introduced. This selective substitution facilitates the creation of compounds with varied functionalities, indicating the versatility of these pyridines in synthesis (Schlosser, Rausis, & Bobbio, 2005).

Optimization of Synthesis Processes

The optimization of synthesis processes for related pyridine derivatives has been studied, providing insights into more efficient and scalable production methods for these compounds. For instance, Mei-ling (2003) focused on the synthesis of 2,3-Dichloro-5-trifluoromethylpyridine, highlighting the importance of optimizing reaction conditions to achieve high yields and purity, relevant for the production of compounds like 2,5-Difluoro-4-trifluoromethylpyridine (Chen Mei-ling, 2003).

Structural Analysis and Materials Science

Single-crystal X-ray Diffraction

Peloquin et al. (2019) conducted single-crystal X-ray diffraction studies on closely related fluorinated pyridines, revealing complex halogen bonding interactions. Such structural analyses are crucial for understanding the material properties and potential applications of these compounds (Peloquin et al., 2019).

Luminescence and Electrochemical Properties

Dedeian et al. (2005) investigated mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes to study the effects of fluorination on emission and electrochemical properties. Such research suggests potential applications of fluorinated pyridines in developing materials for electronic and photonic devices (Dedeian, Shi, Shepherd, Forsythe, & Morton, 2005).

Catalysis and Organic Transformations

Water Oxidation and Reduction Catalysis

Leung et al. (2012) described the use of a cobalt(II) complex, incorporating a structural motif similar to 2,5-Difluoro-4-trifluoromethylpyridine, as a catalyst for both water oxidation and reduction under visible light. This research highlights the potential of fluorinated pyridines in environmental and energy-related applications (Leung et al., 2012).

Defluoroallylation Reactions

Zhou and Jiao (2022) explored the defluoroallylation of 4-trifluoromethylpyridines, a reaction that underscores the utility of fluorinated pyridines in the selective introduction of functional groups, enabling the synthesis of complex organic molecules (Zhou & Jiao, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-difluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFPXEHMRNEJDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-4-trifluoromethylpyridine | |

CAS RN |

1349716-18-2 |

Source

|

| Record name | 2,5-difluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)